5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
The synthesis of 5-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multiple steps. One common method includes the Suzuki–Miyaura cross-coupling reaction, starting from 2-bromo-5-nitro furan and various phenyl boronic acids under microwave irradiation in the presence of Pd(PPh3)4/K2CO3 . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The furan ring can participate in coupling reactions, such as the Suzuki–Miyaura reaction.
Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential antibacterial and anticancer properties.
Biological Studies: The compound is used to study the biological activities of furan derivatives.
Industrial Applications: It may be used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro group can undergo reduction, leading to the formation of reactive intermediates that can interact with biological molecules. The furan ring and other functional groups contribute to its overall biological activity .
Comparison with Similar Compounds
Similar compounds include other furan derivatives with different substituents. For example:
- 5-{[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
- 5-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
These compounds share similar core structures but differ in their substituents, which can lead to variations in their biological activities and chemical properties.
Properties
Molecular Formula |
C19H16BrN3O5S |
---|---|
Molecular Weight |
478.3 g/mol |
IUPAC Name |
5-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C19H16BrN3O5S/c1-3-21-17(24)14(18(25)22(4-2)19(21)29)10-12-6-8-16(28-12)13-7-5-11(23(26)27)9-15(13)20/h5-10H,3-4H2,1-2H3 |
InChI Key |
QKXTVDNNBDKJHB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Br)C(=O)N(C1=S)CC |
Origin of Product |
United States |
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